molecular formula C18H19N3O4S B2586610 N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893386-02-2

N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2586610
CAS No.: 893386-02-2
M. Wt: 373.43
InChI Key: SBFCKFZRWBFYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also known as G856-2195, is a compound of interest due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDescription
Molecular Formula C18H19N3O4S
Molecular Weight 373.42 g/mol
IUPAC Name This compound
SMILES COc(cc1)cc(NC(CSc2nccn2Cc2ccco2)=O)c1OC

Antitumor Activity

Recent studies have indicated that compounds similar to G856-2195 exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound with structural similarities showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating strong antiproliferative activity . The presence of the imidazole ring is hypothesized to enhance interaction with cellular targets involved in cancer proliferation.

Antimicrobial Properties

G856-2195 has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that derivatives of this compound exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . This suggests potential applications in treating bacterial infections.

The biological activity of G856-2195 can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The imidazole moiety may inhibit enzymes critical for tumor growth or bacterial survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan rings can increase ROS levels, contributing to their cytotoxic effects .

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of G856-2195 analogs found that modifications to the furan and imidazole components significantly impacted their potency. For example, substituents on the phenyl ring were shown to enhance activity against various cancer cell lines .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacteria including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications led to enhanced antimicrobial efficacy, with some compounds exhibiting MIC values as low as 2 µg/mL .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-13-5-6-16(24-2)15(10-13)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFCKFZRWBFYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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